molecular formula C4H6Cl2O B1365775 2-Chloro-2-methylpropanoyl chloride CAS No. 13222-26-9

2-Chloro-2-methylpropanoyl chloride

Cat. No.: B1365775
CAS No.: 13222-26-9
M. Wt: 140.99 g/mol
InChI Key: DTZKVZKYSZUBAG-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropanoyl chloride is an organic compound with the molecular formula C4H6Cl2O. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemicals and pharmaceuticals .

Mechanism of Action

Target of Action

It’s known that this compound is used as an alkylating agent , which suggests that it may interact with various biological molecules, such as proteins or DNA, by adding an alkyl group to them.

Mode of Action

2-Chloro-2-methylpropanoyl chloride serves as an effective chlorinating agent . It is used in combination with the ionic liquid, 1-butyl-3-methylimidazolium bromide for converting alcohols into chlorides . This suggests that its mode of action involves a nucleophilic substitution reaction where the chloride ion is a leaving group.

Biochemical Pathways

Given its role as a chlorinating agent, it can be inferred that it may be involved in the modification of biochemical pathways where alcohols are converted into chlorides .

Result of Action

As a chlorinating agent, it can be inferred that it results in the conversion of alcohols into chlorides at a molecular level .

Action Environment

It’s known that the compound is a liquid at room temperature , suggesting that its physical state and reactivity could be influenced by temperature and other environmental conditions.

Preparation Methods

2-Chloro-2-methylpropanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-2-methylpropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, producing this compound and sulfur dioxide (SO2) as a byproduct .

Industrial production methods often involve the use of phosgene (COCl2) as a chlorinating agent. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-Chloro-2-methylpropanoyl chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZKVZKYSZUBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459343
Record name 2-chloroisobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13222-26-9
Record name 2-Chloro-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13222-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloroisobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-2-methylpropanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.214.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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